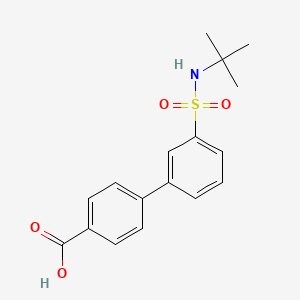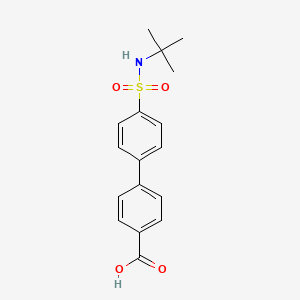
2-(4-t-Butylsulfamoylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-t-Butylsulfamoylphenyl)benzoic acid (2-tBSA) is an organic compound that is widely used in the field of synthetic organic chemistry. It is a white crystalline solid that is soluble in polar solvents such as methanol, ethanol, and acetone. 2-tBSA has a melting point of 95°C and is available in 95% purity. It has been used in a variety of scientific research applications due to its unique properties.
作用機序
2-(4-t-Butylsulfamoylphenyl)benzoic acid, 95% functions as a nucleophile in organic synthesis reactions. It acts as an electron-rich species that can react with electrophilic species, such as carbonyl compounds, to form new covalent bonds. The reaction proceeds through the formation of a magnesium-sulfonate ester intermediate, which is then converted into the desired benzoic acid product.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)benzoic acid, 95% has been shown to have no known biochemical or physiological effects, as it is not known to be metabolized or absorbed by the body. It is considered to be a non-toxic and non-irritating compound, and is not known to interact with any other compounds in the body.
実験室実験の利点と制限
2-(4-t-Butylsulfamoylphenyl)benzoic acid, 95% has several advantages when used in laboratory experiments. It is a relatively inexpensive reagent, and is readily available in 95% purity. It is also relatively stable and is not known to react with other compounds in the laboratory. However, it is important to note that 2-(4-t-Butylsulfamoylphenyl)benzoic acid, 95% is sensitive to heat and light, and should be stored in a cool, dark place.
将来の方向性
The use of 2-(4-t-Butylsulfamoylphenyl)benzoic acid, 95% in scientific research is expected to continue to grow in the coming years. In particular, it is expected to be used in the synthesis of more complex molecules, such as peptides and peptidomimetics. Furthermore, it is expected to be used in the synthesis of more advanced materials, such as nanomaterials and polymers. Additionally, it is expected to be used in the synthesis of more sophisticated drugs, as well as in the synthesis of organosilicon compounds. Finally, it is expected to be used in the development of more efficient catalysts for organic synthesis reactions.
合成法
2-(4-t-Butylsulfamoylphenyl)benzoic acid, 95% is synthesized via the reaction of 4-t-butylsulfamoylphenylmagnesium bromide and benzoic acid. This reaction is carried out in a polar solvent such as methanol, ethanol, or acetone. The reaction proceeds in two steps, with the first step involving the formation of a magnesium-sulfonate ester, and the second step involving the formation of the benzoic acid product.
科学的研究の応用
2-(4-t-Butylsulfamoylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in the synthesis of a variety of organic compounds, including drugs, polymers, and other materials. It has also been used as a catalyst in the synthesis of peptides and peptidomimetics. Furthermore, 2-(4-t-Butylsulfamoylphenyl)benzoic acid, 95% has been used in the synthesis of organosilicon compounds, as well as in the synthesis of a variety of other organic compounds.
特性
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(19)20/h4-11,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCMKDBQTKTIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369824.png)
![2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369837.png)

![4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369852.png)
![2-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369869.png)



![3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369901.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369917.png)